molecular formula C23H23ClN2O6 B4613024 5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4613024
M. Wt: 458.9 g/mol
InChI Key: QTRMLGMMAFALPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines various functional groups

Scientific Research Applications

5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps. One common method includes the reaction of 3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzaldehyde with pyrimidine-2,4,6(1H,3H,5H)-trione under specific conditions . The reaction conditions often require the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced equipment and techniques to control the reaction environment and monitor the progress of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Mechanism of Action

The mechanism of action of 5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde
  • 2-chloromethyl-3,5-dimethyl-4-ethoxy-pyridine

Uniqueness

What sets 5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[[3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O6/c1-4-30-19-12-15(10-17-21(27)25-23(29)26-22(17)28)11-18(24)20(19)32-8-7-31-16-6-5-13(2)14(3)9-16/h5-6,9-12H,4,7-8H2,1-3H3,(H2,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRMLGMMAFALPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)Cl)OCCOC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
Reactant of Route 2
5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
Reactant of Route 3
5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
Reactant of Route 4
5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
Reactant of Route 5
5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
Reactant of Route 6
5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

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